2-Amino-5-(2-chloro-4-ethoxyphenyl)pyridine-3-carboxylic acid
Description
2-Amino-5-(2-chloro-4-ethoxyphenyl)pyridine-3-carboxylic acid is an organic compound that belongs to the class of pyridine carboxylic acids This compound is characterized by the presence of an amino group at the second position, a chloroethoxyphenyl group at the fifth position, and a carboxylic acid group at the third position of the pyridine ring
Properties
IUPAC Name |
2-amino-5-(2-chloro-4-ethoxyphenyl)pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O3/c1-2-20-9-3-4-10(12(15)6-9)8-5-11(14(18)19)13(16)17-7-8/h3-7H,2H2,1H3,(H2,16,17)(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAOIJGABFCPBFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)C2=CC(=C(N=C2)N)C(=O)O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00688201 | |
| Record name | 2-Amino-5-(2-chloro-4-ethoxyphenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00688201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261947-87-8 | |
| Record name | 2-Amino-5-(2-chloro-4-ethoxyphenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00688201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-(2-chloro-4-ethoxyphenyl)pyridine-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 2-chloro-4-ethoxybenzene, which is then subjected to nitration to introduce a nitro group.
Reduction: The nitro group is reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.
Coupling Reaction: The resulting 2-amino-4-ethoxybenzene is then coupled with a pyridine derivative through a Suzuki-Miyaura coupling reaction, using a palladium catalyst and a boronic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for efficient heat and mass transfer, as well as the use of automated systems for precise control of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-(2-chloro-4-ethoxyphenyl)pyridine-3-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to a nitro group using oxidizing agents such as potassium permanganate.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in ethanol for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: 2-Nitro-5-(2-chloro-4-ethoxyphenyl)pyridine-3-carboxylic acid.
Reduction: 2-Amino-5-(2-chloro-4-ethoxyphenyl)pyridine-3-methanol.
Substitution: 2-Amino-5-(2-aminophenyl)pyridine-3-carboxylic acid.
Scientific Research Applications
2-Amino-5-(2-chloro-4-ethoxyphenyl)pyridine-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-Amino-5-(2-chloro-4-ethoxyphenyl)pyridine-3-carboxylic acid involves its interaction with specific molecular targets. For instance, in medicinal applications, it may act by inhibiting certain enzymes or receptors involved in disease pathways. The chloroethoxyphenyl group enhances its binding affinity to these targets, while the amino and carboxylic acid groups facilitate interactions with biological molecules.
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-(2-chloro-4-methoxyphenyl)pyridine-3-carboxylic acid: Similar structure but with a methoxy group instead of an ethoxy group.
2-Amino-5-(2-chloro-4-ethoxyphenyl)pyridine-4-carboxylic acid: Similar structure but with the carboxylic acid group at the fourth position.
2-Amino-5-(2-chloro-4-ethoxyphenyl)pyridine-3-sulfonic acid: Similar structure but with a sulfonic acid group instead of a carboxylic acid group.
Uniqueness
2-Amino-5-(2-chloro-4-ethoxyphenyl)pyridine-3-carboxylic acid is unique due to the specific positioning of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of the ethoxy group enhances its solubility and potential interactions with biological targets, making it a valuable compound for various applications.
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